molecular formula C24H21BrN2O2S B2445404 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide CAS No. 919703-84-7

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide

Cat. No.: B2445404
CAS No.: 919703-84-7
M. Wt: 481.41
InChI Key: UNFOSHUHQOIIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an indole ring, a thioether linkage, and a benzamide moiety. The presence of these functional groups suggests that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the indole ring and the benzamide moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point, and so on .

Scientific Research Applications

Anticancer Research

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide has been explored in the field of anticancer research. The molecular packing of similar compounds is controlled mainly by hydrogen bonds, C–H⋅⋅⋅π interactions, and π···π stacking interactions, providing insights into their anticancer properties (Badria et al., 2019).

Antiviral Activity

This compound has been studied for its antiviral activity. Specifically, certain N-phenylbenzamide derivatives, closely related to the compound , have shown promising anti-EV 71 activities, suggesting potential for drug development against enteroviruses (Ji et al., 2013).

Antimicrobial Screening

Research into antimicrobial properties of related compounds has shown promising results. A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against various strains of fungi (Desai et al., 2013).

Molecular Structure and Interaction Studies

Studies on molecular structures of similar compounds have been conducted to understand intermolecular interactions, crucial for their pharmacological effects. For example, the structure of N-3-hydroxyphenyl-4-methoxybenzamide was analyzed to evaluate the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

The safety and hazards of this compound would depend on its toxicity, reactivity, and other factors. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies of its biological activity, the development of synthesis methods, and the exploration of its potential uses in medicine or other fields .

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O2S/c1-29-19-6-4-5-17(15-19)24(28)26-13-14-30-23-20-7-2-3-8-21(20)27-22(23)16-9-11-18(25)12-10-16/h2-12,15,27H,13-14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFOSHUHQOIIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.